molecular formula C24H25F3N2O4 B7745283 3-(4-ethylphenoxy)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one

3-(4-ethylphenoxy)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B7745283
M. Wt: 462.5 g/mol
InChI Key: UVKJAVYVYCSOOG-UHFFFAOYSA-N
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Description

3-(4-ethylphenoxy)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound with a complex structure It is characterized by the presence of multiple functional groups, including a chromenone core, an ethylphenoxy group, a hydroxy group, a methylpiperazinyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylphenoxy)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic conditions.

    Introduction of the Ethylphenoxy Group: The ethylphenoxy group can be introduced via an etherification reaction using an appropriate ethylphenol and a halogenated intermediate.

    Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction using a suitable oxidizing agent.

    Attachment of the Methylpiperazinyl Group: The methylpiperazinyl group can be attached through a nucleophilic substitution reaction using a methylpiperazine derivative and a suitable leaving group.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethylphenoxy)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The chromenone core can be reduced to a dihydrochromenone using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethylphenoxy group can undergo nucleophilic substitution reactions with suitable nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Various nucleophiles depending on the desired substitution reaction

Major Products Formed

    Oxidation Products: Ketones, aldehydes

    Reduction Products: Dihydrochromenones

    Substitution Products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-(4-ethylphenoxy)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and functional groups that may interact with biological targets.

    Pharmacology: The compound is investigated for its potential pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Material Science: Its unique structure makes it a candidate for the development of advanced materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: It is used in biological studies to understand its interactions with enzymes, receptors, and other biomolecules.

Mechanism of Action

The mechanism of action of 3-(4-ethylphenoxy)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets. The compound may exert its effects through:

    Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Receptor Modulation: It may interact with cell surface or intracellular receptors, modulating their activity and triggering downstream signaling pathways.

    Reactive Oxygen Species (ROS) Scavenging: The hydroxy group may contribute to its antioxidant activity by scavenging reactive oxygen species and protecting cells from oxidative damage.

Comparison with Similar Compounds

3-(4-ethylphenoxy)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one can be compared with similar compounds such as:

    3-(4-methylphenoxy)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one: Similar structure but with a methyl group instead of an ethyl group on the phenoxy ring.

    3-(4-ethylphenoxy)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(methyl)-4H-chromen-4-one: Similar structure but with a methyl group instead of a trifluoromethyl group on the chromenone core.

    3-(4-ethylphenoxy)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-quinolin-4-one: Similar structure but with a quinolinone core instead of a chromenone core.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-ethylphenoxy)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25F3N2O4/c1-3-15-4-6-16(7-5-15)32-22-20(31)17-8-9-19(30)18(14-29-12-10-28(2)11-13-29)21(17)33-23(22)24(25,26)27/h4-9,30H,3,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKJAVYVYCSOOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCN(CC4)C)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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